2-(3-acetyl-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide
CAS No.:
Cat. No.: VC9693798
Molecular Formula: C20H20N2O3
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N2O3 |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 2-(3-acetylindol-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C20H20N2O3/c1-14(23)18-12-22(19-6-4-3-5-17(18)19)13-20(24)21-11-15-7-9-16(25-2)10-8-15/h3-10,12H,11,13H2,1-2H3,(H,21,24) |
| Standard InChI Key | MBNJNTMXZZWMNT-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=C(C=C3)OC |
Introduction
2-(3-acetyl-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the indole class, a group of compounds known for their diverse biological activities. The compound's structure includes an indole ring system substituted with an acetyl group and linked to a 4-methoxybenzyl group via an acetamide moiety. This specific arrangement of functional groups can impart unique properties and potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide typically involves a multi-step process. The general approach includes:
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Preparation of 3-Acetylindole: This can be achieved through the acetylation of indole using acetic anhydride.
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Formation of the Acetamide Linkage: The 3-acetylindole is then reacted with chloroacetyl chloride to form the chloroacetamide intermediate.
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Coupling with 4-Methoxybenzylamine: The chloroacetamide is subsequently coupled with 4-methoxybenzylamine in the presence of a base to yield the final product.
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Indole, Acetic Anhydride | Pyridine, reflux | 3-Acetylindole |
| 2 | 3-Acetylindole, Chloroacetyl Chloride | Dichloromethane, triethylamine | Chloroacetamide Intermediate |
| 3 | Chloroacetamide Intermediate, 4-Methoxybenzylamine | Dichloromethane, triethylamine | 2-(3-acetyl-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide |
Biological Activities and Potential Applications
Indole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific studies on 2-(3-acetyl-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide may be limited, its structural features suggest potential applications in medicinal chemistry. The presence of the acetyl group and the 4-methoxybenzyl moiety could modulate its interaction with biological targets.
| Potential Biological Activity | Mechanism | Relevance |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways | Potential therapeutic use in inflammatory diseases |
| Antimicrobial | Interference with microbial cell wall synthesis or membrane integrity | Possible application in antimicrobial therapies |
| Anticancer | Inhibition of cancer cell proliferation or induction of apoptosis | Potential use in cancer treatment strategies |
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